1-(Chloromethyl)-1H-benzotriazole

Catalog No.
S1897977
CAS No.
54187-96-1
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-1H-benzotriazole

CAS Number

54187-96-1

Product Name

1-(Chloromethyl)-1H-benzotriazole

IUPAC Name

1-(chloromethyl)benzotriazole

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2

InChI Key

VSEROABGEVRIRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CCl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCl

1-(Chloromethyl)-1H-benzotriazole is an organic compound with the molecular formula C₇H₆ClN₃. It features a benzotriazole moiety, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound is known for its potential applications in various

CMBT is considered a hazardous material due to the following properties:

  • Skin and eye irritant: Contact with CMBT can cause irritation and inflammation.
  • Suspected carcinogen: Limited data suggests potential carcinogenicity, requiring appropriate handling precautions.
  • Acute toxicity: Although specific data is limited, inhalation or ingestion can be harmful.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling CMBT.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures for hazardous waste.

Gewald Cyclocondensation Reactions

CMBT participates in Gewald cyclocondensation reactions, a method for constructing functionalized heterocycles. The reaction involves the condensation of an o-aminoaldehyde or o-aminoketone with a 1,3-dicarbonyl compound in the presence of an acid catalyst. CMBT acts as a methylene transfer reagent, introducing a methylene bridge between the two reactant molecules [].

Synthesis of N-(Benzotriazol-1-ylmethyl) Heterocycles

CMBT serves as a key building block for the synthesis of N-(benzotriazol-1-ylmethyl) heterocycles. These compounds possess interesting biological properties and are being explored for their potential applications in drug discovery. The synthesis involves reacting CMBT with various nitrogen heterocycles under suitable conditions [].

Palladium Complexes for C-C Coupling Reactions

CMBT plays a crucial role in the preparation of palladium complexes used in Heck and Suzuki-Miyaura coupling reactions. These reactions are fundamental tools in organic synthesis for forging carbon-carbon bonds. CMBT acts as a ligand, coordinating with the palladium center and influencing its catalytic activity [].

, including:

  • Gewald Cyclocondensation Reactions: This compound can be used as a reactant to form thiophene derivatives through cyclocondensation processes .
  • Quaternization Reactions: The chloromethyl group can undergo quaternization, reacting with nucleophiles to form more complex structures .
  • Substitution Reactions: The chloromethyl group may also be substituted with various nucleophiles, allowing for the formation of diverse derivatives .

The biological activity of 1-(Chloromethyl)-1H-benzotriazole has been explored in various studies. It exhibits significant toxicity, causing skin burns and serious eye damage upon contact. Its safety profile indicates that it should be handled with caution due to its corrosive nature . While specific pharmacological activities are not extensively documented, the compound's derivatives may possess bioactive properties useful in medicinal chemistry.

Several methods have been developed for synthesizing 1-(Chloromethyl)-1H-benzotriazole:

  • Direct Chloromethylation: This method involves the reaction of benzotriazole with methyl chloride in the presence of a base under controlled temperature conditions .
  • Alternative Routes: Other synthetic routes may involve different chloromethylating agents or conditions that facilitate the introduction of the chloromethyl group onto the benzotriazole scaffold .

1-(Chloromethyl)-1H-benzotriazole finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing N-(benzotriazol-1-ylmethyl) heterocycles, which are important in pharmaceuticals and agrochemicals .
  • Material Science: The compound can be utilized in developing polymers and coatings due to its reactive chloromethyl group.
  • Research: It is used in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 1-(Chloromethyl)-1H-benzotriazole focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its chloromethyl group is highly reactive, facilitating various substitution reactions. These interactions are crucial for understanding the compound's behavior in synthetic pathways and its potential applications in creating more complex chemical entities .

Several compounds share structural similarities with 1-(Chloromethyl)-1H-benzotriazole, including:

Compound NameStructureUnique Features
1H-BenzotriazoleC₆H₅N₃Simplest member of the benzotriazole family
2-ChlorobenzotriazoleC₇H₄ClN₃Contains a chlorine substituent on the benzene ring
5-Chloro-1H-benzotriazoleC₇H₄ClN₃Chlorine at the 5-position affects reactivity
BenzylbenzotriazoleC₉H₈N₃Benzyl group enhances lipophilicity

Uniqueness

The uniqueness of 1-(Chloromethyl)-1H-benzotriazole lies in its specific chloromethyl group, which significantly enhances its reactivity compared to other benzotriazoles. This property makes it particularly valuable for synthesizing complex organic compounds that require specific functional groups for further transformations.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1-(Chloromethyl)-1H-benzotriazole

Dates

Modify: 2023-08-16
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

Explore Compound Types